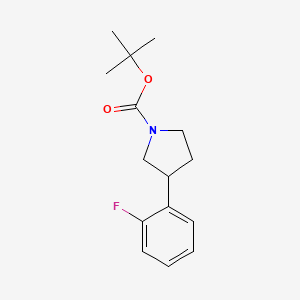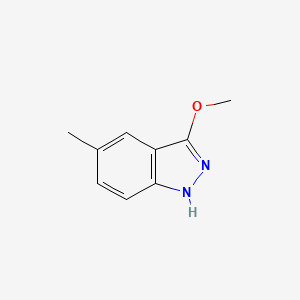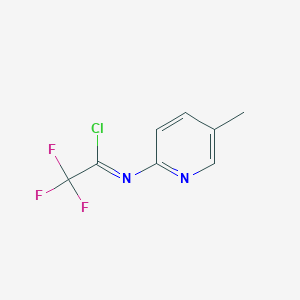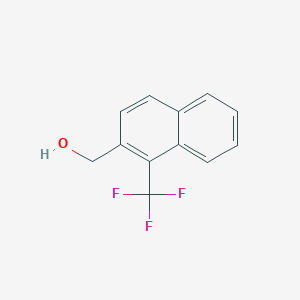
(1-(Trifluoromethyl)naphthalen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Trifluoromethyl)naphthalen-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)naphthalen-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the addition of a methanol group. One common method involves the trifluoromethylation of naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide, followed by a reduction reaction to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: (1-(Trifluoromethyl)naphthalen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
Chemistry: (1-(Trifluoromethyl)naphthalen-2-yl)methanol is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which (1-(Trifluoromethyl)naphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
類似化合物との比較
- (1-(Trifluoromethyl)phenyl)methanol
- (1-(Trifluoromethyl)benzyl)methanol
- (1-(Trifluoromethyl)anthracen-2-yl)methanol
Uniqueness: (1-(Trifluoromethyl)naphthalen-2-yl)methanol is unique due to its naphthalene backbone, which imparts specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
特性
分子式 |
C12H9F3O |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
[1-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6,16H,7H2 |
InChIキー |
CWOGCTFVEFJWBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


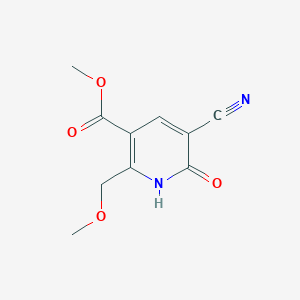

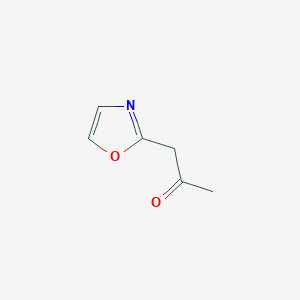
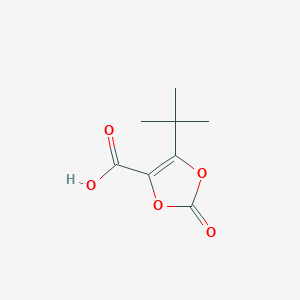
![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
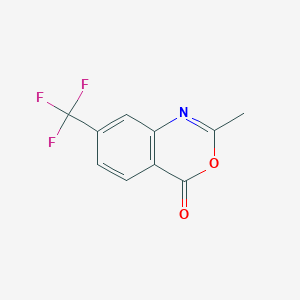
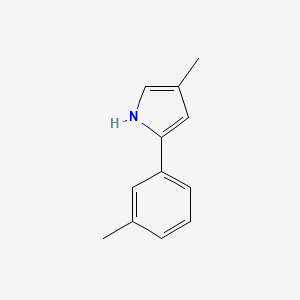
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)

